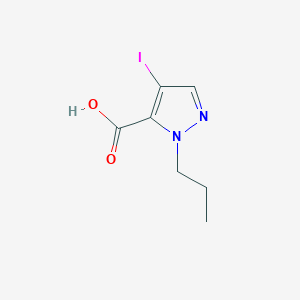

4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid

Description

4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a 5-carboxylic acid group, a propyl substituent at the N1 position, and an iodine atom at the C4 position (PubChem ID: unavailable due to JavaScript requirement in ).

Properties

IUPAC Name |

4-iodo-2-propylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-2-3-10-6(7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDDIAFYUSEVGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354705-23-9 | |

| Record name | 4-iodo-1-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a β-diketone or an α,β-unsaturated carbonyl compound, with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.

Propylation: The propyl group can be introduced via alkylation, typically using a propyl halide in the presence of a base.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide or the hydrolysis of a nitrile group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Iodine Position

The iodine atom at position 4 serves as an excellent leaving group, enabling nucleophilic substitution under transition-metal catalysis. For example:

-

Palladium-catalyzed cross-coupling : The iodine can be replaced with aryl or alkenyl groups via Suzuki-Miyaura coupling using arylboronic acids and Pd(PPh₃)₄ .

-

Copper-mediated cyanation : Reaction with CuCN in DMF yields the corresponding 4-cyanopyrazole derivative .

Key Conditions :

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | DMF/H₂O | 80–100°C | 70–85 |

| Cyanation | CuCN, DMF | DMF | 120°C | 60–75 |

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical derivatization reactions:

-

Esterification : Treatment with methanol and H₂SO₄ yields the methyl ester, enhancing solubility for further reactions.

-

Amide Formation : Coupling with amines via EDCI/HOBt produces amides, useful in medicinal chemistry.

-

Reduction : LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group, though this may require protecting the iodine substituent.

Example Reaction Pathway :

-

Esterification:

Propyl Chain Modifications

The propyl group at position 1 can undergo oxidation or functionalization:

-

Oxidation : Strong oxidants like KMnO₄ convert the propyl group to a carboxylic acid, though competing oxidation of the pyrazole ring may occur.

-

Halogenation : Radical bromination (NBS, AIBN) introduces bromine at the terminal carbon of the propyl chain.

Challenges : The electron-withdrawing pyrazole ring and iodine substituent may deactivate the propyl chain toward electrophilic reactions.

Pyrazole Ring Reactivity

The pyrazole core participates in electrophilic substitution, though regioselectivity is influenced by substituents:

-

Nitration : Directed by the electron-withdrawing iodine and carboxylic acid groups, nitration occurs at position 3 using HNO₃/H₂SO₄.

-

Halogenation : Electrophilic iodination or bromination is sterically hindered at positions adjacent to the existing iodine .

Biological Interactions as Chemical Reactions

The compound inhibits alcohol dehydrogenase (ADH) enzymes via competitive binding. The carboxylic acid group coordinates with the zinc ion in the ADH active site, while the iodine enhances binding affinity through hydrophobic interactions.

Mechanism :

(Ki ≈ 2.5 µM for ADH1B).

Coordination Chemistry

The carboxylic acid and pyrazole nitrogen act as ligands for metal ions:

-

Copper(II) complexes : Forms stable complexes with Cu²⁺ in aqueous ethanol, characterized by UV-Vis and ESR spectroscopy.

-

Zinc binding : Relevant to its enzymatic inhibition mechanism.

Stability and Degradation

-

Thermal decomposition : Above 200°C, decarboxylation and HI elimination occur, forming 1-propyl-1H-pyrazole derivatives.

-

Photolytic deiodination : UV light (254 nm) in THF cleaves the C–I bond, generating a radical intermediate.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid exhibit significant anticancer properties. Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways, potentially inhibiting cancer cell proliferation. The binding affinity of this compound to specific biological targets is under investigation, with early results indicating its potential as a therapeutic agent against various cancers.

Enzyme Inhibition Studies

The compound has shown promise in enzyme inhibition studies, particularly targeting BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1), which is crucial in Alzheimer's disease research. Analogues of pyrazole compounds have demonstrated nanomolar potency in inhibiting BACE1, suggesting that this compound could be developed further for neurodegenerative disease treatment .

Material Science

Synthesis of Functional Materials

In material science, this compound can be utilized to synthesize functional materials with unique electronic and optical properties. Its reactivity allows for the modification of polymers and other materials to enhance their performance in various applications such as sensors and catalysts.

Case Study 1: Anticancer Research

A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective inhibition at low concentrations. Further analysis revealed that the compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Case Study 2: Neurodegenerative Disease

In a preclinical model for Alzheimer's disease, derivatives of pyrazole compounds were tested for their ability to lower amyloid-beta levels. The study found that compounds structurally related to this compound significantly reduced amyloid-beta accumulation in cerebrospinal fluid, indicating a promising avenue for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives share a common heterocyclic core but differ in substituent patterns, which critically influence their physicochemical properties and applications. Below is a detailed comparison with three closely related analogs.

Structural Features

Key Observations :

- Iodo vs. Alkyl/Aryl Groups : The iodine atom in the target compound increases molecular weight by ~47–114 g/mol compared to analogs with alkyl/aryl groups (e.g., isopropyl or phenyl). This heavy atom may enhance X-ray diffraction quality in crystallography .

Physicochemical Properties

Limited experimental data are available, but substituent effects can be inferred:

- Lipophilicity : The phenyl group in 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid () increases lipophilicity (logP ~2.5 estimated), whereas the iodine atom in the target compound may balance polarity via inductive effects.

- Solubility : The carboxylic acid group in all compounds enhances aqueous solubility, but bulky substituents (e.g., isopropoxy in ) may reduce it.

Biological Activity

4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole class, notable for its potential applications in medicinal chemistry and material science. This compound features an iodine atom at the fourth position of the pyrazole ring, which enhances its reactivity and biological properties. The molecular formula is with a molecular weight of approximately 294.092 g/mol .

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methods, including:

- Iodine-Mediated Reactions : Utilizing iodine in the presence of bases to facilitate the formation of substituted pyrazoles.

- Hydrazine Derivatives : Reacting hydrazine with appropriate carbonyl compounds under controlled conditions to yield the desired pyrazole structure.

These synthetic pathways are crucial for obtaining compounds with specific biological activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to inhibit various bacterial strains, including E. coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor activity . In vitro assays have demonstrated its potential to inhibit cell proliferation in various cancer cell lines, possibly by inducing apoptosis through modulation of key signaling pathways, including TP53 gene expression .

Table 2: Antitumor Effects in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| MDA-MB-231 | 8 | Inhibition of EGFR signaling |

| A549 (Lung Cancer) | 12 | Caspase activation |

The precise mechanism of action for this compound is still under investigation. However, it is believed that its biological activity may involve:

- Enzyme Inhibition : Interacting with enzymes involved in metabolic pathways, potentially affecting their catalytic activities.

- Receptor Modulation : Acting as a modulator for various receptors involved in cell signaling processes.

Further research is needed to elucidate these mechanisms fully .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives, including this compound:

- Antimicrobial Efficacy Study : A study evaluated the efficacy of this compound against clinical isolates of bacteria. Results indicated a strong correlation between structural features and antimicrobial potency, suggesting that modifications at the iodine position significantly influence activity .

- Antitumor Synergy with Doxorubicin : Another study investigated the synergistic effects of combining this compound with doxorubicin in breast cancer models. The combination treatment showed enhanced cytotoxicity compared to doxorubicin alone, highlighting its potential as an adjunct therapy .

Q & A

Q. How is 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid synthesized, and what key reaction conditions must be controlled?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate with iodinated alkyl hydrazines, followed by hydrolysis. Key steps include:

- Cyclocondensation : Use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a catalyst under reflux conditions to form the pyrazole core .

- Iodination : Controlled addition of iodine sources (e.g., N-iodosuccinimide) to introduce the iodine substituent at the 4-position.

- Hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) to convert ester intermediates to the carboxylic acid .

Critical parameters include temperature control (±2°C during cyclocondensation) and stoichiometric precision to avoid side products like 3-iodo regioisomers.

Q. What spectroscopic methods are essential for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Validate the carboxylic acid O-H stretch (2500–3000 cm⁻¹) and C=O stretch (1690–1710 cm⁻¹) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement, focusing on bond angles and halogen bonding patterns .

Advanced Research Questions

Q. How can conflicting NMR and X-ray crystallography data be reconciled during structural validation?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To resolve these:

- DFT Calculations : Compare experimental NMR shifts with theoretical models (e.g., B3LYP/6-311+G(d,p)) to assess tautomeric preferences in solution .

- Temperature-Dependent NMR : Conduct variable-temperature ¹H NMR to detect equilibrium shifts between tautomers.

- Hirshfeld Surface Analysis : Use crystallographic data to evaluate intermolecular interactions (e.g., I···O contacts) that may distort solid-state structures .

Q. What strategies optimize Suzuki coupling reactions for introducing aryl groups at the 4-iodo position?

Methodological Answer: To functionalize the iodine site:

- Catalyst Selection : Use Pd(PPh₃)₄ (5 mol%) for electron-deficient aryl boronic acids; switch to PdCl₂(dppf) for sterically hindered substrates .

- Solvent System : Employ degassed DMF:H₂O (4:1) at 80°C to enhance solubility and prevent protodeiodination.

- Additives : Include K₃PO₄ (2 equiv.) as a base to stabilize the transition state and improve yields (70–85%) .

- Post-Reaction Analysis : Use LC-MS to track dehalogenation byproducts and adjust reaction time (<12 hrs) to minimize degradation.

Q. How can computational methods predict the acid’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian 09) to identify nucleophilic/electrophilic sites. The iodine atom typically shows high electrophilicity (LUMO ≈ -1.5 eV) .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in cross-coupling reactions.

- Kinetic Modeling : Apply Eyring equation-based simulations to optimize temperature and solvent polarity for SNAr mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental pKa values?

Methodological Answer:

- Experimental pKa Determination : Use potentiometric titration in 30% DMSO/water to mitigate solubility issues.

- Theoretical Adjustments : Apply COSMO-RS solvation models to account for solvent effects absent in gas-phase DFT calculations.

- Statistical Validation : Perform Bland-Altman analysis to quantify systematic biases between methods and refine computational parameters .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.